3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug and for the treatment of chronic heart failure . It was patented in 1982 and approved for medical use in 1993 . The active metabolite of imidapril is imidaprilat, which is responsible for its therapeutic effects .
准备方法
Imidapril hydrochloride can be synthesized using various methods. One common method involves the reaction of an organic solvent solution of hydrogen chloride with a compound shown in Formulas I . The organic solvent used can be ethyl acetate, methyl tertiary butyl ether (MTBE), or dioxane . The preparation process is relatively mild and straightforward, yielding highly purified imidapril hydrochloride . Another method involves wet granulation to prepare imidapril hydrochloride tablets, ensuring similar in vitro dissolution curves to the reference preparation .
化学反应分析
Imidapril undergoes several types of chemical reactions, including:
Oxidation and Reduction: Imidapril can be oxidized to form imidaprilat, its active metabolite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Hydrolysis: Imidapril is hydrolyzed in the body to form imidaprilat.
Common reagents used in these reactions include hydrogen chloride for the synthesis of imidapril hydrochloride . The major product formed from these reactions is imidaprilat, which is the active form of the drug .
科学研究应用
Imidapril has several scientific research applications, including:
作用机制
Imidapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in plasma and tissue levels of angiotensin II, resulting in peripheral vasodilation, reduced blood pressure, and decreased renal sodium and water retention . The active metabolite, imidaprilat, is primarily responsible for these pharmacodynamic effects .
相似化合物的比较
Imidapril is part of a class of drugs known as ACE inhibitors. Similar compounds include:
- Captopril
- Enalapril
- Lisinopril
- Fosinopril
- Perindopril
- Ramipril
Compared to these compounds, imidapril has a lower incidence of dry cough and is considered a first-choice ACE inhibitor for the treatment of mild to moderate essential hypertension . Its unique pharmacokinetic properties, such as a high trough-to-peak effect ratio, make it a preferred option in certain clinical scenarios .
属性
IUPAC Name |
3-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861111 |
Source
|
Record name | 3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。